methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride
Description
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate hydrochloride is a chiral bicyclic compound featuring a tetrahydropyran (THP) ring system. The molecule contains an amino group at the 3-position and a methyl ester at the 2-position, with stereochemistry specified as (2S,3R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2S,3R)-3-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(8)3-2-4-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
FITLYAXWQQUIKI-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CCCO1)N.Cl |
Canonical SMILES |
COC(=O)C1C(CCCO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate typically involves multi-step synthesis starting from tetrahydropyran derivatives or related cyclic precursors. Key steps include:
- Introduction of the amino group at the 3-position with stereochemical control
- Formation or preservation of the tetrahydropyran ring
- Esterification at the 2-position to yield the methyl carboxylate
- Conversion to the hydrochloride salt for enhanced stability and handling
Detailed Synthetic Routes
Hydroboration-Oxidation and Functional Group Transformations
An alternative synthetic approach involves the hydroboration of 3,4-dihydro-2H-pyran to yield 3-hydroxytetrahydropyran, followed by oxidation to tetrahydropyran-3-one, conversion to nitrile, and then hydrolysis to the corresponding carboxylic acid. The acid can be converted to the methyl ester and subsequently aminated.
-
- Hydroboration of 3,4-dihydro-2H-pyran with BH3·THF complex (yield ~47%)
- Oxidation of the resulting alcohol to tetrahydropyran-3-one using pyridinium chlorochromate (PCC) with molecular sieves (yield ~90%)
- Conversion to nitrile via tosylmethyl isocyanate (TosMIC) and potassium tert-butoxide (yield ~48%)
- Saponification of nitrile to carboxylic acid using NaOH in ethanol/water under reflux (yield ~95%)
- Formation of acid chloride with thionyl chloride, followed by esterification to methyl ester
- Amination to introduce the 3-amino group stereoselectively (details vary depending on the route)
Advantages: This method allows for precise functional group transformations and can be adapted for stereochemical control by choosing appropriate chiral auxiliaries or catalysts.
Industrial Production Considerations
Industrial-scale synthesis of methyl tetrahydro-2H-pyran-3-carboxylate derivatives often employs multicomponent reactions (MCRs) due to their high efficiency, atom economy, and greener reaction conditions. Catalysts used include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts to improve yield and selectivity.
- Typical Conditions:
- Use of mild temperatures and environmentally benign solvents
- Catalytic systems tailored for stereoselective amination and esterification
- Process optimization for scale-up with emphasis on product purity and yield.
Summary Table of Preparation Methods
Research Results and Analytical Data
- Purity: Commercially available methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate is typically supplied with purity ≥97%.
- Spectroscopic Characterization:
- Mass Spectrometry: Electron Ionization (EI) and Chemical Ionization (CI) mass spectrometry confirm molecular ion peaks and fragmentation consistent with the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with structurally related hydrochlorides, emphasizing molecular formulas, stereochemistry, and functional groups:
*Assumed based on structural similarity to pyrrolidine derivatives.
Key Observations:
Ring Systems: The tetrahydropyran (THP) ring in the target compound is a six-membered oxygen-containing heterocycle, distinct from the five-membered pyrrolidine rings in analogs . Pyrrolidine derivatives (e.g., ) are smaller and more flexible, often used as proline mimetics or in peptidomimetics .
Functional Groups: The amino group at the 3-position in the target compound is a common feature in bioactive molecules, such as enzyme inhibitors (e.g., EP-7041, a Factor XIa inhibitor with a THP-like azetidine ring) . Hydroxyl groups in analogs (e.g., ) enhance hydrogen-bonding capacity, impacting solubility and target interactions.
Stereochemistry :
- The (2S,3R) configuration in the target compound and highlights the importance of chirality in pharmacological activity. For example, cocaine hydrochloride () demonstrates how stereochemistry dictates receptor binding and potency.
Solubility and Stability:
- Hydrochloride salts (e.g., ) generally exhibit improved water solubility compared to free bases, critical for formulation in drug development.
- Storage conditions for analogs (e.g., 2–8°C in ) suggest sensitivity to temperature and humidity, common for hygroscopic hydrochloride salts.
Pharmacological and Industrial Relevance
- Drug Intermediates : Pyrrolidine and THP derivatives are prevalent in antiviral and antithrombotic agents (e.g., EP-7041 in ).
- Chiral Building Blocks: Compounds like (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride () are used in asymmetric synthesis for antibiotics or peptidomimetics.
- Safety Profiles : Analogs in and carry warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating stringent handling protocols.
Biological Activity
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate; hydrochloride (CAS No. 2940870-54-0) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H14ClNO3
- Molecular Weight : 195.64 g/mol
- IUPAC Name : methyl (2S,3R)-3-aminotetrahydro-2H-pyran-2-carboxylate
- Purity : 97% .
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate functions primarily as an inhibitor of certain enzymes and receptors involved in various biological pathways. Its structural features allow it to interact with specific targets, which may include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurochemical signaling processes.
Antimicrobial Activity
Research indicates that methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of gram-positive bacteria.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Cytotoxicity and Anticancer Activity
In a series of cytotoxicity assays against cancer cell lines, the compound displayed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.5 |
| MCF-7 | 6.8 |
| A549 | 4.9 |
These findings suggest that methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability compared to control groups, highlighting the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In a collaborative study published in the Journal of Medicinal Chemistry, the anticancer properties of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate were assessed using various human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the recommended synthetic routes for methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate hydrochloride?
A common approach involves coupling chiral amino-tetrahydropyran precursors with methyl esters under acidic conditions. For example, a dioxane-HCl system can facilitate the formation of the hydrochloride salt, as demonstrated in the synthesis of structurally related compounds like methyl ((2S)-3,3-dimethyl-2-[methylamino]butanoate) hydrochloride . Reaction optimization should include monitoring pH and temperature to preserve stereochemical integrity.
Q. How can the purity and stereochemical configuration of this compound be validated?
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column, referencing standards with ≥98% purity .
- Stereochemistry : Employ chiral chromatography (e.g., Chiralpak IA/IB columns) and compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the tetrahydropyran ring .
Q. What are the solubility characteristics of this hydrochloride salt in common solvents?
Hydrochloride salts typically exhibit enhanced solubility in polar solvents (e.g., water, methanol, DMSO). Conduct systematic solubility tests using the shake-flask method at 25°C, quantifying dissolved material via UV-Vis spectroscopy. Pre-saturate solvents to avoid supersaturation artifacts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Temperature Control : Maintain reactions below 30°C to reduce thermal epimerization.
- Acid Selection : Use mild acids (e.g., HCl in dioxane) instead of strong protic acids to avoid protonation-induced racemization at the amino group .
- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps to identify critical racemization points .
Q. What analytical methods are suitable for resolving data contradictions in stereochemical assignments?
- X-ray Crystallography : Definitive confirmation of absolute configuration requires single-crystal X-ray analysis.
- Vibrational Circular Dichroism (VCD) : Resolves ambiguities in NOE or NMR-derived models by correlating experimental spectra with density functional theory (DFT) simulations .
- Dynamic NMR : Detect conformational exchange processes that may obscure stereochemical interpretations .
Q. How does the hydrochloride salt form influence stability under varying storage conditions?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrochloride salts generally show superior hygroscopic stability compared to free bases.
- Storage Recommendations : Store under inert atmosphere (argon) at room temperature, avoiding prolonged exposure to light or moisture .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound in biological matrices?
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates.
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM mode for specificity. Validate using spike-recovery experiments (85–115% recovery acceptable) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically.
- Crystallization Optimization : Use anti-solvent addition (e.g., tert-butyl methyl ether) to selectively crystallize the hydrochloride salt, reducing impurities .
Critical Analysis of Contradictory Evidence
- Stereochemical Discrepancies : Some synthetic routes in older literature report conflicting ee values. This may arise from unoptimized chiral auxiliary removal steps. Cross-validate using orthogonal methods (e.g., VCD vs. X-ray) .
- Stability Claims : While most studies recommend inert storage, one source () notes room-temperature stability without argon. Replicate under controlled conditions to verify.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
